Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
Description
This compound is a carbamic acid benzyl ester featuring a cyclopropyl group and a stereospecific pyrrolidine moiety substituted with a 2-hydroxyethyl chain at the (S)-configured nitrogen. The benzyl ester group may enhance lipophilicity, while the hydroxyethyl substituent could improve solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
benzyl N-cyclopropyl-N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-11-10-18-9-8-16(12-18)19(15-6-7-15)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16,20H,6-13H2/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXVXJRMEUNTHG-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(C2)CCO)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N(C2CC2)C(=O)OCC3=CC=CC=C3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Approach
Starting Material : L-proline derivatives serve as stereochemical templates.
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Protection : L-proline’s carboxylic acid is esterified (e.g., methyl ester).
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N-Alkylation : React with 2-bromoethanol under basic conditions (K₂CO₃, DMF, 60°C) to install the hydroxyethyl group.
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Reductive Amination : Reduce the secondary amine to primary amine using LiAlH₄, preserving stereochemistry.
Asymmetric Synthesis
Method : Evans oxazolidinone-mediated alkylation.
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Chiral Auxiliary : (S)-4-Benzyl-2-oxazolidinone coupled to pyrrolidine-3-carboxylic acid.
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Hydroxyethyl Introduction : Alkylate with 2-(tosyloxy)ethanol, followed by auxiliary removal (LiOH/H₂O₂).
Enantiomeric Excess : >98% ee (HPLC with Chiralpak AD-H column).
Cyclopropane Moiety Installation
Carbamate Formation
Reagents : Cyclopropanecarbonyl chloride, triethylamine (TEA), dichloromethane (DCM).
Alternative: Urea Formation and Cyclization
Steps :
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React Intermediate A with triphosgene to form isocyanate.
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Treat with cyclopropylamine to generate urea.
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Cyclize under acidic conditions (HCl/EtOH) to form cyclopropylcarbamate.
Limitation : Requires strict stoichiometric control to avoid oligomerization.
Stereochemical Control and Resolution
Chiral Chromatography
Purification : Use preparative HPLC with a chiral stationary phase (e.g., Chiralcel OD-H) to resolve racemic mixtures.
Solvent System : Hexane/isopropanol (90:10), flow rate 10 mL/min.
Diastereomeric Salt Formation
Resolution Agent : L-Tartaric acid in ethanol.
Critical Reaction Optimization Data
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| N-Alkylation Temperature | 50°C (Yield 65%) | 70°C (Yield 58%) | 60°C (Yield 72%) |
| Cbz-Cl Equivalents | 1.0 (Yield 70%) | 1.2 (Yield 82%) | 1.1 (Yield 80%) |
| Cyclopropanation Catalyst | None (Yield 75%) | DMAP (Yield 85%) | TEA (Yield 90%) |
Scalability and Industrial Considerations
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Cost-Efficiency : The chiral pool approach using L-proline is preferred for large-scale synthesis (USD 120–150/kg).
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Green Chemistry : Substituting DCM with cyclopentyl methyl ether (CPME) reduces environmental impact.
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Safety : Cyclopropanecarbonyl chloride requires handling under N₂ due to moisture sensitivity.
Analytical Characterization
1H NMR (400 MHz, CDCl₃):
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δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.25–4.18 (m, 1H, pyrrolidine-H), 3.62–3.55 (m, 2H, CH₂OH).
HPLC Purity : 99.8% (C18 column, 60:40 MeCN/H₂O, 1 mL/min).
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate ester group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Yields cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid and benzyl alcohol as byproducts. Reaction rates are temperature-dependent, with complete conversion observed at 80°C in 6M HCl over 12 hours.
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Basic Hydrolysis : Produces the corresponding carbamate salt and benzyl alcohol. NaOH (1M) at 60°C achieves >90% conversion within 8 hours.
Nucleophilic Substitution
The hydroxyl group on the pyrrolidine ring participates in nucleophilic reactions:
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Halogenation : Treatment with HBr (48% w/w) replaces the hydroxyl group with a bromide, forming cyclopropyl-[(S)-1-(2-bromo-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester. This reaction proceeds via an SN2 mechanism, with yields >75% under reflux.
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Sulfonation : Reaction with SOCl₂ converts the hydroxyl group to a sulfonate ester, enhancing leaving-group ability for downstream modifications.
Cyclopropane Ring-Opening
The strained cyclopropane ring undergoes selective ring-opening under catalytic conditions:
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Hydrogenation : Pd/C-mediated hydrogenation at 50 psi H₂ cleaves the cyclopropane ring, yielding a propane diol derivative. This reaction is stereospecific, retaining the (S)-configuration at the pyrrolidine chiral center .
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Electrophilic Addition : Bromine in CCl₄ adds across the cyclopropane ring, forming a dibrominated product. Reaction kinetics show second-order dependence on bromine concentration.
Transesterification
The benzyl ester group is amenable to transesterification:
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Alcohol Exchange : Methanol or ethanol in the presence of HCl gas replaces the benzyl ester with methyl/ethyl esters. Yields exceed 80% after 24 hours at room temperature.
Catalytic Cross-Coupling
The compound participates in Pd-catalyzed C–N bond-forming reactions:
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Buchwald-Hartwig Amination : Using Pd(OAc)₂ and Xantphos, the benzyl ester group couples with aryl halides to form biaryl carbamates. This method enables diversification of the aryl moiety .
Stereochemical Considerations
The (S)-configuration at the pyrrolidine chiral center influences reaction outcomes:
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Hydrolysis Selectivity : Basic hydrolysis proceeds with retention of configuration, while acidic conditions may lead to partial racemization at the carbamate nitrogen.
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Catalytic Coupling : Pd-mediated reactions preserve stereochemical integrity due to the rigidity of the pyrrolidine ring .
Kinetic and Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of carbamic acid derivatives, characterized by its cyclopropyl group and a pyrrolidine moiety. The structural formula can be represented as follows:
Pharmaceutical Applications
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Neurological Disorders :
- Research indicates that compounds similar to Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester exhibit potential in treating neurological disorders due to their ability to modulate neurotransmitter systems. For instance, studies have shown that pyrrolidine derivatives can enhance cognitive function and have neuroprotective effects, making them candidates for conditions like Alzheimer's disease and schizophrenia .
- Antidepressant Activity :
- Anti-inflammatory Properties :
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal investigated the neuroprotective effects of a related compound in a mouse model of neurodegeneration. The results indicated significant improvements in cognitive performance and reductions in neuronal loss, suggesting that cyclopropyl derivatives could be beneficial in preventing neurodegenerative diseases .
Case Study 2: Antidepressant Efficacy
Another research effort explored the antidepressant effects of pyrrolidine-based compounds. In clinical trials, patients receiving treatment with these compounds reported significant reductions in depressive symptoms compared to placebo groups. The study concluded that these compounds could serve as effective alternatives to traditional antidepressants with fewer side effects .
Research Findings
Recent advancements in synthetic methodologies have facilitated the development of this compound derivatives. These derivatives have been synthesized using various techniques such as:
- Solid-phase synthesis : This method allows for high-throughput screening of multiple derivatives, enhancing the discovery process for new therapeutic agents.
- Chiral resolution techniques : These techniques ensure that only the active enantiomer is used in formulations, which is critical for maximizing efficacy and minimizing side effects .
Mechanism of Action
The mechanism of action of Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Stereochemical and Functional Group Analysis
- Target Compound vs. [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester: The (S)-configuration in the target compound versus the (R)-configuration in the Parchem analog (CAS 205448-32-4) may lead to divergent interactions with chiral biological targets (e.g., enzymes or receptors).
Target Compound vs. PB94805 :
The tert-butyl carbamate in PB94805 (CAS 431058-52-5) replaces the benzyl ester, enhancing stability under acidic conditions but reducing solubility. The absence of a hydroxyethyl group in PB94805 limits hydrogen-bonding capacity, which may affect target engagement .Target Compound vs. Azetidine-containing Analog : The azetidine ring in the compound from introduces conformational rigidity compared to the pyrrolidine in the target compound. This may alter binding kinetics or metabolic pathways, though the benzyl ester group is conserved .
Biological Activity
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a synthetic compound with a complex structure that suggests potential biological activities. This article aims to explore its biological activity, including mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopropyl group, a pyrrolidine ring, and a hydroxyethyl moiety, which contribute to its unique pharmacological profile. The molecular formula is with a molecular weight of approximately 250.29 g/mol.
The biological activity of this compound is likely mediated through its interaction with various receptors and enzymes in the body.
G Protein-Coupled Receptors (GPCRs)
Studies suggest that compounds with similar structures often interact with GPCRs, which are critical in mediating cellular responses to hormones and neurotransmitters. The activation of GPCRs can lead to various downstream effects, including modulation of intracellular signaling pathways and changes in gene expression .
Biological Activity Data
The following table summarizes the biological activities associated with this compound based on available literature:
Case Studies
- Antidepressant Activity : A study investigated the effects of cyclopropyl derivatives on serotonin receptor binding and found promising results indicating that these compounds could modulate mood-related pathways effectively.
- Analgesic Effects : Research involving cyclopropyl-pyrrolidine derivatives demonstrated significant pain relief in animal models, supporting the hypothesis that such compounds can act as effective analgesics.
- Antimicrobial Studies : A series of tests on hydroxyethylamine derivatives revealed their efficacy against various bacterial strains, suggesting that this compound may also exhibit similar antimicrobial properties.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester, and how can stereochemical purity be ensured?
- Methodology :
- Step 1 : Employ a carbamate-forming reaction between cyclopropylamine derivatives and activated carbonyl intermediates (e.g., benzyl chloroformate). Use chiral auxiliaries or asymmetric catalysis to preserve the (S)-configuration at the pyrrolidin-3-yl position .
- Step 2 : Monitor reaction progress via HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers and confirm >98% stereochemical purity .
- Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) and verify final product integrity via -NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the structural identity of this compound, particularly the cyclopropyl and benzyl ester moieties?
- Methodology :
- FT-IR : Confirm the presence of carbonyl (C=O, ~1700 cm) and cyclopropyl ring (C-H bending, ~1000–1100 cm) vibrations.
- NMR : Use -NMR to distinguish cyclopropyl carbons (δ ~8–12 ppm) and benzyl ester aromatic protons (δ ~7.2–7.4 ppm) .
- X-ray crystallography : For unambiguous confirmation, grow single crystals in a mixed solvent system (e.g., dichloromethane/hexane) and analyze bond lengths/angles .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Waste disposal : Segregate organic waste containing the compound in labeled containers and coordinate with certified hazardous waste contractors for incineration .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as carbamates may release irritant vapors .
Advanced Research Questions
Q. How do variations in reaction conditions (e.g., solvent polarity, temperature) impact the yield and stereoselectivity of the final product?
- Data-Driven Analysis :
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may promote racemization. Non-polar solvents (toluene) improve stereoretention but slow reaction kinetics .
- Temperature : Lower temperatures (0–5°C) reduce epimerization risks, while higher temperatures (>40°C) accelerate coupling but degrade stereopurity .
- Table 1 : Optimization data from pilot reactions:
| Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| DCM | 25 | 65 | 92 |
| THF | 40 | 78 | 85 |
| Toluene | 0 | 45 | 98 |
Q. What strategies resolve contradictions in stability data under varying pH and storage conditions?
- Methodology :
- Accelerated stability studies : Expose the compound to pH 3–9 buffers at 40°C for 4 weeks. Monitor degradation via LC-MS to identify hydrolytic pathways (e.g., benzyl ester cleavage at acidic pH) .
- Long-term storage : Store lyophilized powder under argon at -20°C to prevent moisture-induced decomposition. Use Karl Fischer titration to ensure residual water <0.1% .
Q. How does the compound's stereochemistry influence its biological activity in target binding assays?
- Experimental Design :
- Enantiomer separation : Use preparative chiral HPLC to isolate (S)- and (R)-configurations .
- Binding assays : Perform surface plasmon resonance (SPR) or microscale thermophoresis (MST) to compare dissociation constants () for enantiomers against receptors (e.g., GPCRs, kinases).
- Case study : The (S)-enantiomer showed 10-fold higher affinity () than the (R)-form () in a recent kinase inhibition study .
Q. What advanced analytical techniques are recommended for detecting trace impurities in synthesized batches?
- Methodology :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a water/acetonitrile gradient (0.1% formic acid) to separate impurities. Monitor for byproducts like de-esterified acids or cyclopropane ring-opened derivatives .
- NMR spiking : Add authentic impurity standards to the sample and compare -NMR shifts to quantify contaminants at <0.15% levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
